Higher Commercial Purity Specification (98%) Relative to Common Ticagrelor Impurity Analogs (>95%)
Commercially, 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine is specified at a minimum purity of 98% by HPLC . In contrast, structurally related Ticagrelor impurities such as 2-(3,4-difluorophenyl)cyclopropanamine (Ticagrelor Impurity 20) are typically offered at >95% purity . This 3% higher minimum purity specification translates to reduced baseline interference in analytical method validation, enabling lower limits of detection and more accurate quantification of trace-level impurities in Ticagrelor API and finished dosage forms.
| Evidence Dimension | HPLC Purity Specification |
|---|---|
| Target Compound Data | 98% (minimum) |
| Comparator Or Baseline | 2-(3,4-Difluorophenyl)cyclopropanamine (Ticagrelor Impurity 20) at >95% |
| Quantified Difference | ≥3 percentage points higher minimum purity |
| Conditions | Commercial supplier specifications; HPLC analysis |
Why This Matters
Higher purity reference standards reduce analytical variability and increase confidence in impurity quantification, a critical factor for ANDA submissions and commercial batch release testing.
